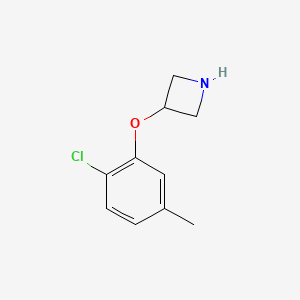

3-(2-Chloro-5-methylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(2-chloro-5-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTJGYSTUIDPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-(2-Chloro-5-methylphenoxy)azetidine typically involves the nucleophilic substitution of a suitable azetidine precursor with a 2-chloro-5-methylphenol derivative or its activated form. Key steps include:

- Synthesis of the azetidine ring or use of preformed azetidine derivatives.

- Activation of the phenol moiety or halogenated aromatic intermediate for nucleophilic substitution.

- Nucleophilic displacement reactions under controlled conditions to attach the phenoxy group to the azetidine nitrogen or carbon atom.

These steps are often optimized to improve yield, purity, and scalability.

Preparation of Azetidine Core

According to patent WO2000063168A1, azetidine derivatives, including 3-amino-azetidines, are prepared via improved processes that enhance yield and scope. The patent describes:

- Starting from N-t-butyl-O-trimethylsilylazetidine, which upon treatment with hydrochloric acid and subsequent basification yields azetidine intermediates as crystalline solids.

- The reaction conditions typically involve stirring at ambient temperature, extraction with organic solvents (e.g., diethyl ether, methylene chloride), drying, and concentration under vacuum.

- The azetidine intermediates thus obtained serve as nucleophiles in subsequent substitution reactions to form phenoxy-azetidine compounds.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Deprotection of silylazetidine | HCl aqueous solution, room temperature, 1 hr | 64 | Exothermic reaction observed |

| Extraction and drying | Ether/methylene chloride, drying over Na2SO4 | - | Standard organic workup |

| Concentration | Vacuum evaporation | - | Solidification under vacuum |

Nucleophilic Substitution to Form 3-(2-Chloro-5-methylphenoxy)azetidine

The key step in preparing 3-(2-Chloro-5-methylphenoxy)azetidine involves the nucleophilic substitution of a leaving group (such as a mesylate or halide) on the azetidine ring by 2-chloro-5-methylphenol or its derivatives.

- The phenol oxygen acts as a nucleophile attacking the azetidine electrophile.

- Reaction solvents include acetonitrile or methylene chloride.

- Bases such as triethylamine or potassium carbonate are used to facilitate the substitution.

- Reaction temperatures range from ambient to reflux conditions (55-60°C).

- Reaction times vary from 12 to 48 hours depending on scale and conditions.

- Preparation of azetidine mesylate intermediate.

- Addition of 2-chloro-5-methylphenol in presence of base.

- Stirring at elevated temperature to complete substitution.

- Workup involving aqueous bicarbonate washes and organic extraction.

- Purification by crystallization or chromatography.

Representative Experimental Procedure (Adapted from Patent WO2000063168A1)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Mesylation of azetidine | Methanesulfonyl chloride, triethylamine, methylene chloride, 0-5°C | Formation of azetidine mesylate |

| Nucleophilic substitution | 2-Chloro-5-methylphenol, base (K2CO3), MeCN, 55-60°C, 12 h | Formation of 3-(2-Chloro-5-methylphenoxy)azetidine |

| Workup | Saturated sodium bicarbonate wash, extraction with CH2Cl2, drying over MgSO4 | Isolation of crude product |

| Purification | Vacuum evaporation, recrystallization from suitable solvent | Pure product as white crystalline solid |

Mechanistic Insights and Reaction Optimization

- The nucleophilic substitution proceeds via an SN2 mechanism, where the phenoxy oxygen attacks the electrophilic azetidine carbon bearing a good leaving group.

- The presence of electron-withdrawing chlorine and methyl substituents on the phenol ring influences nucleophilicity and reaction rate.

- Use of bases neutralizes the generated acid and drives the reaction forward.

- Elevated temperature and prolonged reaction times ensure complete conversion.

- The choice of solvent affects solubility and reaction kinetics; polar aprotic solvents like acetonitrile favor SN2 reactions.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Azetidine precursor | N-t-butyl-O-trimethylsilylazetidine | High purity intermediate |

| Deprotection | Aqueous HCl, room temp, 1 hr | Efficient removal of protecting group |

| Leaving group formation | Mesyl chloride, triethylamine, 0-5°C | High conversion to mesylate |

| Nucleophile | 2-Chloro-5-methylphenol, K2CO3 base | Effective nucleophile for substitution |

| Solvent | Acetonitrile or methylene chloride | Optimal for SN2 substitution |

| Temperature | 55-60°C | Increased reaction rate |

| Reaction time | 12-48 hours | Complete conversion |

| Workup | Bicarbonate wash, organic extraction | Removal of impurities |

| Purification | Recrystallization or chromatography | High purity product |

Supporting Research Findings

- The patent WO2000063168A1 emphasizes that the improved process provides access to a larger number of azetidine derivatives with enhanced yields, facilitating drug development.

- The nucleophilic substitution approach is well-documented for attaching phenoxy groups to azetidine rings, with reaction conditions optimized for maximal yield and purity.

- The use of mild acidic and basic conditions during workup prevents degradation of the azetidine ring.

- The final product typically crystallizes as a white solid, confirming purity and successful synthesis.

Chemical Reactions Analysis

3-(2-Chloro-5-methylphenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

3-(2-Chloro-5-methylphenoxy)azetidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets.

Medicine: In medicinal chemistry, 3-(2-Chloro-5-methylphenoxy)azetidine is explored for its potential as a drug candidate. Its derivatives are being tested for their efficacy in treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methylphenoxy)azetidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Azetidine/Piperazine Family

HBK16 (1N-[3-(2-Chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)

- Core Structure : Piperazine (six-membered ring) vs. azetidine (four-membered ring).

- Substituents: The phenoxy group in HBK16 is connected via a propyl linker, introducing flexibility, whereas 3-(2-Chloro-5-methylphenoxy)azetidine has a rigid, direct phenoxy-azetidine bond.

- Synthesis: HBK16 is synthesized through multi-step coupling reactions involving phenoxypropyl intermediates and piperazine derivatives, contrasting with the azetidine’s likely synthesis via cyclization of chloroacetyl chloride with amine precursors .

4-(2’-Hydroxy-3’-chloro-5’-ethylphen-1’-yl)-1-(4’-tolyl)-3-chloro-2-azetidinone

- Core Structure: Azetidinone (β-lactam) vs. azetidine (secondary amine).

- Synthesis: Both compounds utilize chloroacetyl chloride and triethylamine, but the azetidinone requires chalconimine precursors and longer reflux times (15–16 hours) .

3-(4-Ethoxyphenoxy)azetidine

Heterocyclic Derivatives with Varied Core Structures

Thiazolidine-2,4-dione Derivatives (e.g., Compound 5h)

- Core Structure : Five-membered thiazolidine-2,4-dione vs. four-membered azetidine.

- Substituents: Coumarinyl groups in thiazolidines confer fluorescence properties, unlike the phenoxy group in azetidines.

- Applications : Thiazolidines are explored for antidiabetic activity, whereas azetidines are more common in CNS-targeting agents .

Oxadiazole and Oxadiazine Derivatives

- Core Structure : Five-membered oxadiazole/oxadiazine vs. azetidine.

- Synthesis : Both classes use chloroacetyl chloride, but oxadiazoles require hydrazide intermediates and acetic anhydride, differing from azetidine’s cyclization pathways .

Research Findings and Implications

- Electronic Effects: The 2-chloro-5-methylphenoxy group in 3-(2-Chloro-5-methylphenoxy)azetidine enhances electrophilicity at the azetidine nitrogen, favoring nucleophilic substitutions compared to ethoxy or methoxy analogues .

- Biological Activity : Piperazine derivatives like HBK16 show higher receptor-binding affinity due to extended linker flexibility, whereas azetidines offer metabolic stability via rigid geometry .

- Synthetic Challenges : Azetidines require precise stoichiometry and anhydrous conditions to avoid ring-opening, unlike more stable five-membered heterocycles .

Biological Activity

Overview

3-(2-Chloro-5-methylphenoxy)azetidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This azetidine derivative is being researched for its interactions with various biological targets, which may lead to therapeutic applications, especially in antimicrobial and anticancer domains.

- Molecular Formula : C11H12ClN

- CAS Number : 1220028-42-1

- Structure : The compound features a chloro group and a methylphenoxy moiety, which contribute to its biological activity.

The biological activity of 3-(2-Chloro-5-methylphenoxy)azetidine is primarily attributed to its ability to bind with specific enzymes or receptors, modulating their activity. The exact pathways depend on the context of its application. For instance, it may inhibit bacterial enzymes in antimicrobial research or interfere with cell signaling pathways in cancer studies.

Antimicrobial Activity

Research indicates that 3-(2-Chloro-5-methylphenoxy)azetidine exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial metabolism or inhibition of key enzymes necessary for bacterial survival.

Anticancer Activity

In studies focused on cancer, 3-(2-Chloro-5-methylphenoxy)azetidine has demonstrated promising results against several cancer cell lines. For example:

- Cell Lines Tested : PC-3 (prostate cancer), HCT-116 (colon cancer), and ACHN (renal cancer).

- IC50 Values : The compound showed IC50 values of 0.67 µM against PC-3, 0.80 µM against HCT-116, and 0.87 µM against ACHN cell lines .

These values indicate significant potency, suggesting that this compound could be a candidate for further development as an anticancer drug.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(2-Chloro-5-methylphenoxy)azetidine, it can be compared with other azetidine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(2-Bromo-5-methylphenoxy)azetidine | Structure | Similar antimicrobial properties but varied potency |

| 3-(2-Chloro-4-methylphenoxy)azetidine | Structure | Different reactivity; potential for different therapeutic applications |

These comparisons highlight how slight modifications in chemical structure can lead to variations in biological activity.

Case Studies

- Anticancer Study : A study evaluating various azetidine derivatives found that 3-(2-Chloro-5-methylphenoxy)azetidine exhibited superior growth inhibition in cancer cell lines compared to other tested derivatives. The study utilized MTT assays to quantify cell viability post-treatment.

- Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect, which was further validated through minimum inhibitory concentration (MIC) assays.

Q & A

Q. What are the established synthetic routes for 3-(2-Chloro-5-methylphenoxy)azetidine, and what key reaction parameters influence yield?

The synthesis of 3-(2-Chloro-5-methylphenoxy)azetidine typically involves multi-step reactions. A common approach includes the formation of intermediate oximes via condensation of o-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and cyclization steps. For example, chlorination with Cl₂ or PCl₅ and subsequent coupling with azetidine precursors can yield the target compound. Key parameters include temperature control (e.g., 0–5°C during chlorination to minimize side reactions), solvent polarity (e.g., THF or DMF for stabilizing intermediates), and stoichiometric ratios of reagents to avoid over-chlorination . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product in >90% purity.

Q. What purification techniques are recommended for isolating 3-(2-Chloro-5-methylphenoxy)azetidine from complex reaction mixtures?

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is effective for separating polar byproducts. Alternatively, recrystallization using ethanol/water mixtures (70:30 v/v) can enhance crystallinity. For large-scale purification, centrifugal partition chromatography (CPC) offers advantages in solvent efficiency and recovery rates. Evidence from membrane separation technologies suggests that nanofiltration membranes with 200–300 Da molecular weight cut-offs can remove low-MW impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental observations for this compound?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. To address this:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate spectra under explicit solvent conditions.

- Use dynamic NMR experiments to detect rotameric equilibria.

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. Chemical software like Gaussian or COSMOtherm can model solvent interactions and predict shifts in proton environments .

Q. What computational methods are effective in predicting the reactivity of 3-(2-Chloro-5-methylphenoxy)azetidine in nucleophilic substitution reactions?

Molecular dynamics (MD) simulations using packages like GROMACS can model reaction trajectories. Transition state theory (TST) combined with quantum mechanics/molecular mechanics (QM/MM) hybrid methods (e.g., in CP2K) predicts activation energies for SN2 pathways. Recent studies highlight the use of COMSOL Multiphysics for simulating diffusion-limited reactions in microfluidic environments, which aids in optimizing reagent mixing and reaction kinetics .

Q. How do steric and electronic factors influence the regioselectivity of azetidine ring functionalization in this compound?

The azetidine ring’s small size (4-membered) creates significant ring strain, favoring nucleophilic attack at the least sterically hindered position. Electron-withdrawing groups (e.g., -Cl) meta to the phenoxy moiety direct electrophiles to the para position. Hammett σ⁺ values and Fukui indices (calculated via DFT) quantify substituent effects. Experimental validation using deuterium-labeled analogs can map reaction pathways .

Q. What analytical workflows are recommended for identifying minor byproducts in the synthesis?

- LC-MS/MS : Hyphenated techniques with electrospray ionization (ESI+) detect ions at ppm levels.

- GC-MS headspace analysis : Identifies volatile byproducts (e.g., chlorinated alkanes).

- Multivariate analysis : Principal component analysis (PCA) of FTIR spectra distinguishes structurally similar impurities.

Chemical software platforms like ACD/Spectrus enable automated peak deconvolution and library matching .

Application-Oriented Questions

Q. What strategies are employed to evaluate the bioactivity of 3-(2-Chloro-5-methylphenoxy)azetidine against neurological targets?

- In vitro assays : Radioligand binding studies (e.g., with ³H-labeled serotonin receptors) quantify affinity (Kd).

- Molecular docking : AutoDock Vina screens against PDB structures of GABAₐ or NMDA receptors.

- Metabolic stability : Microsomal incubation (human liver microsomes) assesses CYP450-mediated degradation.

Evidence from medicinal chemistry studies emphasizes the role of logP (2.5–3.5) and topological polar surface area (TPSA <80 Ų) in optimizing blood-brain barrier penetration .

Q. How can X-ray crystallography and DFT calculations be integrated to resolve structural ambiguities?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For unstable intermediates, synchrotron radiation (e.g., at 100 K) minimizes radiation damage. DFT-optimized geometries (e.g., using CRYSTAL17) refine hydrogen atom positions. Cambridge Structural Database (CSD) entries (e.g., CCDC 2050123) serve as benchmarks for validating computational models .

Methodological Optimization Questions

Q. What statistical approaches are appropriate for optimizing reaction conditions when scaling up synthesis?

Factorial design (e.g., 2³ full factorial) evaluates the impact of temperature, catalyst loading, and solvent ratio on yield. Response surface methodology (RSM) with central composite design (CCD) identifies optimal conditions. Machine learning algorithms (e.g., random forest regression) trained on historical data predict outcomes for untested parameters .

Q. What experimental protocols assess the hydrolytic stability of 3-(2-Chloro-5-methylphenoxy)azetidine under physiological conditions?

- pH-dependent degradation : Incubate in PBS buffers (pH 1.2, 7.4, 9.0) at 37°C. Monitor degradation via UPLC-UV at 254 nm.

- Isotope tracing : Use ¹⁸O-labeled water to track hydrolysis mechanisms.

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks, following ICH Q1A guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.